molecular formula C8H6O2S B6264157 methyl 5-ethynylthiophene-3-carboxylate CAS No. 216444-07-4

methyl 5-ethynylthiophene-3-carboxylate

Cat. No.: B6264157
CAS No.: 216444-07-4
M. Wt: 166.2
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Description

Methyl 5-ethynylthiophene-3-carboxylate is a thiophene derivative characterized by an ethynyl group (-C≡CH) at the 5-position and a methyl ester (-COOCH₃) at the 3-position of the thiophene ring. The ethynyl group imparts unique reactivity, enabling applications in click chemistry, polymer synthesis, and pharmaceutical intermediates. Its molecular formula is C₈H₆O₂S, distinguishing it from similar compounds with ethyl or acetyl substituents .

Properties

CAS No.

216444-07-4

Molecular Formula

C8H6O2S

Molecular Weight

166.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-ethynylthiophene-3-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with thiophene, a basic heterocyclic compound.

    Bromination: Thiophene is brominated to form 3-bromothiophene.

    Sonogashira Coupling: The 3-bromothiophene undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst to introduce the ethynyl group at the 5-position.

    Desilylation: The trimethylsilyl protecting group is removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).

    Esterification: Finally, the carboxylate ester group is introduced at the 3-position through an esterification reaction with methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethynylthiophene-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ethynyl group to an alkene or alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring, particularly at the 2- and 4-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols, alkenes, and alkanes.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5-ethynylthiophene-3-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of methyl 5-ethynylthiophene-3-carboxylate depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission.

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxylates

Structural and Functional Group Variations

The table below highlights structural differences between methyl 5-ethynylthiophene-3-carboxylate and analogous compounds:

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Source
Methyl 5-ethylthiophene-3-carboxylate Ethyl (5), Methyl ester (3) C₈H₁₀O₂S -CH₂CH₃, -COOCH₃
Ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate Acetyl (5), Phenyl (4), Phenylamino (2) C₂₂H₂₀N₂O₃S -COCH₃, -C₆H₅, -NH-C₆H₅, -COOC₂H₅
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate Amino (2), Methyl (4), Phenyl (5) C₁₅H₁₇NO₂S -NH₂, -CH₃, -C₆H₅, -COOC₂H₅
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Acetamido (5), Methyl (3), Diethyl ester (2,4) C₁₄H₁₉NO₅S -NHCOCH₃, -CH₃, -COOC₂H₅ (×2)
Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)thiophene-3-carboxylate Acetyl (5), Methyl (4), Methylsulfanyl (2) C₁₁H₁₄O₃S₂ -COCH₃, -SCH₃, -COOC₂H₅

Physical Properties

  • Solubility: Ethynyl and ethyl groups reduce polarity compared to amino or acetamido derivatives. For example, methyl 5-ethylthiophene-3-carboxylate is likely less soluble in water than 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate .
  • Melting Points : Bulkier substituents (e.g., phenyl in ) increase melting points, while ethynyl groups may lower them due to linear geometry disrupting crystal packing .

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